molecular formula C15H24OSi B14456265 Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- CAS No. 73795-12-7

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-

Cat. No.: B14456265
CAS No.: 73795-12-7
M. Wt: 248.43 g/mol
InChI Key: RFXKDQLXVIXGHY-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS No. 500862-10-2 Molecular Formula: C₁₆H₂₆OSi Molecular Weight: 262.46 g/mol IUPAC Name: (1S)-Silane, (1,1-dimethylethyl)[(1R)-1-phenylpropoxy]-2-propenyl-

This compound is a chiral organosilane featuring a tert-butyldimethylsilyl (TBS) group linked to a phenylpropenyloxy moiety. The stereochemistry at the silicon and oxygen atoms (denoted as (1S) and (1R), respectively) plays a critical role in its reactivity and applications, particularly in asymmetric synthesis and polymer chemistry .

Properties

CAS No.

73795-12-7

Molecular Formula

C15H24OSi

Molecular Weight

248.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-phenylprop-2-enoxy)silane

InChI

InChI=1S/C15H24OSi/c1-7-14(13-11-9-8-10-12-13)16-17(5,6)15(2,3)4/h7-12,14H,1H2,2-6H3

InChI Key

RFXKDQLXVIXGHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C=C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- typically involves the reaction of tert-butyldimethylsilyl chloride with an appropriate alcohol or phenol derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have diverse applications in different fields .

Scientific Research Applications

Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols and phenols.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- involves its ability to form stable bonds with organic and inorganic substrates. The silicon-oxygen bond in the compound is particularly strong, making it resistant to hydrolysis and oxidation. This stability is crucial for its applications in various fields .

Comparison with Similar Compounds

Key Structural Features:

  • TBS Group : The (1,1-dimethylethyl)dimethylsilyl group provides steric bulk, enhancing stability against hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl) .

Comparison with Similar Compounds

Structural Comparison

Compound Name (CAS No.) Molecular Formula Key Functional Groups Applications/Reactivity Reference
Target Compound (500862-10-2) C₁₆H₂₆OSi TBS-protected phenylpropenyloxy Asymmetric synthesis, polymer resins
[(1E)-3-(TBS-oxy)-1-propenyl]trimethylsilane (N/A) C₁₂H₂₈OSi₂ TBS-protected propenyloxy, trimethylsilyl Crosslinking agent in silicones
(3S,4S)-Bis(TBS-oxy)pyrrolidine (N/A) C₁₈H₄₀O₂Si₂ Dual TBS-protected diol (pyrrolidine backbone) Protecting group in carbohydrate chemistry
Silane, (1,1-dimethylethyl)[(2S)-2-(dioxan-2-yl)ethoxy]dimethyl (874201-94-2) C₂₈H₄₂O₇Si TBS-protected dioxane-ethoxy Glycosylation intermediates

Key Observations :

  • Chirality : Unlike symmetric bis-TBS compounds (e.g., bis-TBS-pyrrolidine), the target compound’s stereogenic centers enable enantioselective applications .

Physicochemical Properties

Property Target Compound [(1E)-3-(TBS-oxy)-1-propenyl]trimethylsilane Bis(TBS-oxy)pyrrolidine
Boiling Point (°C) 301.8 (Predicted) Not Reported >300 (Estimated)
PSA (Ų) 9.23 18.46 27.36
Molecular Weight 262.46 244.53 344.70

Analysis :

  • Polar Surface Area (PSA) : The target compound’s low PSA (9.23 Ų) suggests high hydrophobicity, ideal for lipid-soluble applications, whereas bis-TBS-pyrrolidine’s higher PSA (27.36 Ų) reflects its polar diol structure .
  • Thermal Stability : The TBS group in all compounds confers thermal stability, but the phenylpropenyloxy substituent may reduce volatility compared to aliphatic analogs .

Biological Activity

Introduction

Silane compounds have garnered significant interest in various fields, including materials science and biology. Among these, Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]- (CAS No. 71700-50-0) is notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antifungal properties and other relevant biological interactions.

Chemical Profile

  • Molecular Formula: C15H24OSi
  • Molecular Weight: 248.44 g/mol
  • Synonyms: tert-butyldimethyl[(1-phenyl-2-propenyl)oxy]silane

Biological Activity Overview

Antifungal Properties

Recent studies have indicated that silane compounds can exhibit antifungal activity. For instance, research on related silane derivatives has demonstrated their effectiveness against various fungal pathogens. The following table summarizes the antifungal activity of different silane compounds:

Compound NameFungal PathogenInhibition Concentration (μg/mL)Inhibition Percentage (%)
Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-2-propenyl)oxy]-D. seriata78.176.3
Silane, (1,1-dimethylethyl)dimethyl[(3-phenyl-2-propenyl)oxy]-D. viticola93.8Full inhibition
Silane, (1,1-dimethylethyl)dimethyl[(3-phenyl-2-propenyl)oxy]-N. parvum125Full inhibition

The effectiveness of these compounds was assessed using in vitro tests where mycelial growth was inhibited at specific concentrations. The inhibition percentage was calculated using the formula:

Inhibition Percentage=(dcdtdc)×100\text{Inhibition Percentage}=\left(\frac{d_c-d_t}{d_c}\right)\times 100

where dcd_c is the diameter of the control fungal colony and dtd_t is the diameter of the treated fungal colony.

The antifungal activity of silanes may be attributed to their ability to disrupt fungal cell membranes. This disruption can lead to increased permeability and eventual cell lysis. Studies suggest that silanes interact with membrane components, altering their integrity and functionality.

Case Studies

  • Study on Mycelial Growth Inhibition
    • In a controlled experiment, mycelial plugs from D. seriata, D. viticola, and N. parvum were treated with varying concentrations of silane derivatives.
    • Results indicated that at optimal concentrations, significant inhibition of fungal growth was observed, showcasing the potential application of these compounds in agricultural settings for disease control.
  • Synergistic Effects with Other Compounds
    • Research has indicated that when combined with other natural antifungal agents like chitosan oligosaccharides (COS), silanes exhibited enhanced antifungal activity.
    • The synergistic effect was quantified through EC50 and EC90 values, demonstrating improved efficacy over individual treatments.

Q & A

Q. What are the key synthetic methodologies for introducing the (1,1-dimethylethyl)dimethylsilyloxy group into organic substrates?

The (1,1-dimethylethyl)dimethylsilyloxy group is typically introduced via silylation reactions using silane derivatives. For alcohols or amines, a common approach involves reacting the substrate with tert-butyldimethylsilyl (TBS) chloride or triflate in the presence of a base like imidazole or DMAP. For example, describes the use of tert-butyldiphenylchlorosilane (analogous to TBS-Cl) in protecting hydroxyl groups under anhydrous conditions (e.g., dichloromethane, 0–25°C). Key considerations:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reactivity.
  • Base selection : Imidazole or pyridine neutralizes HCl byproducts, driving the reaction forward.
  • Monitoring : Reaction progress is tracked via TLC or GC-MS to confirm silyl ether formation .

Q. How does steric hindrance from the (1,1-dimethylethyl) group influence the stability of silyl ether intermediates?

The bulky tert-butyldimethylsilyl group provides steric protection, increasing resistance to hydrolysis and oxidation. This makes it suitable for multi-step syntheses. Stability data from silyl ether analogs ( ) show:

ConditionStability (Half-Life)
Aqueous acidic (pH 3)>24 hours
Aqueous basic (pH 10)<1 hour
Ambient moisture>1 week
To minimize premature deprotection, avoid protic solvents (e.g., MeOH) and strongly basic conditions during downstream reactions .

Q. What spectroscopic techniques are most effective for characterizing silyl-protected intermediates?

  • ¹H/¹³C NMR : The tert-butyldimethylsilyl group produces distinct singlets for the -Si(CH₃)₂(C(CH₃)₃) moiety (δ ~0.1–0.3 ppm for ¹H; δ ~18–25 ppm for ¹³C).
  • FT-IR : Absence of O-H stretches (~3200–3600 cm⁻¹) confirms successful protection.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks with isotopic patterns matching silicon-containing fragments .

Advanced Research Questions

Q. How can competing side reactions (e.g., isomerization or elimination) be mitigated during the synthesis of (1-phenyl-2-propenyl)oxy-containing silanes?

The allyloxy group in the compound is prone to isomerization under acidic or thermal conditions. Strategies include:

  • Temperature control : Perform reactions at ≤0°C to suppress [3,3]-sigmatropic shifts.
  • Catalyst optimization : Use palladium(0) catalysts to stabilize the allyloxy moiety ( ).
  • Byproduct analysis : Employ HPLC-MS to detect and quantify isomers (e.g., cis/trans or rearranged products) .

Q. What computational methods aid in predicting the regioselectivity of silyl group migration in complex systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for silyl migration. For example, highlights that migratory aptitude follows: -OH > -NH > -SH in polar aprotic media. Key parameters:

  • Electron-withdrawing substituents on the substrate increase migration barriers.
  • Solvent polarity (e.g., ε of DMF vs. THF) modulates reaction pathways .

Q. How do electronic effects of the phenylpropenyloxy group influence the reactivity of the silane in cross-coupling reactions?

The electron-rich phenyl group stabilizes adjacent radicals or carbocations, while the propenyloxy chain can act as a directing group. In Suzuki-Miyaura couplings ( ):

  • Substrate design : The allyloxy group enhances oxidative addition with Pd(II) catalysts.
  • Competing pathways : Steric bulk from the silane may reduce undesired β-hydride elimination. Example optimization table:
CatalystLigandYield (%)Selectivity (%)
Pd(PPh₃)₄None4570
Pd(OAc)₂XPhos8295
PdCl₂(dppf)SPhos7889
Optimal conditions: Pd(OAc)₂/XPhos in toluene at 80°C .

Data Contradiction Analysis

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